Neomycin B Binds Helix 69 of 23S rRNA with ~18-Fold Higher Affinity Than Paromomycin
In direct head-to-head surface plasmon resonance and spectroscopic binding assays using the unmodified Escherichia coli 23S rRNA Helix 69 (H69) hairpin, neomycin B demonstrated a dissociation constant (Kd) of 0.3 ± 0.1 µM, whereas the structurally related 4,5-disubstituted aminoglycoside paromomycin exhibited a Kd of 5.4 ± 1.1 µM [1]. This represents an ~18-fold higher binding affinity for neomycin B. The human 28S rRNA H69 homolog showed a considerably decreased affinity for neomycin B, confirming selectivity for the bacterial target [1]. Tobramycin (a 4,6-disubstituted aminoglycoside) showed a comparable Kd of 0.2 ± 0.2 µM, but paromomycin—the most structurally analogous comparator with an identical 4,5-disubstitution pattern differing only by a single hydroxyl-to-amino substitution at the 6′ position of ring I—was substantially weaker [1]. This affinity differential is mechanistically significant because H69 binding is implicated in the inhibition of ribosomal subunit dissociation and recycling, a secondary mechanism of aminoglycoside action beyond canonical A-site decoding [1].
| Evidence Dimension | Binding affinity (Kd) to E. coli 23S rRNA Helix 69 hairpin |
|---|---|
| Target Compound Data | 0.3 ± 0.1 µM |
| Comparator Or Baseline | Paromomycin: 5.4 ± 1.1 µM; Tobramycin: 0.2 ± 0.2 µM |
| Quantified Difference | Neomycin B Kd is ~18-fold lower (tighter binding) than paromomycin; ~1.5-fold higher than tobramycin |
| Conditions | Surface plasmon resonance / spectroscopy; unmodified E. coli H69 hairpin; in vitro |
Why This Matters
Researchers studying ribosomal inhibition should select neomycin B over paromomycin when high-affinity engagement of Helix 69 is required, and should not assume functional equivalence among 4,5-disubstituted aminoglycosides.
- [1] Sakakibara, Y., Abe, H., & Muto, A. (2010). Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA. Nucleic Acids Research, 38(9), 3094–3105. View Source
